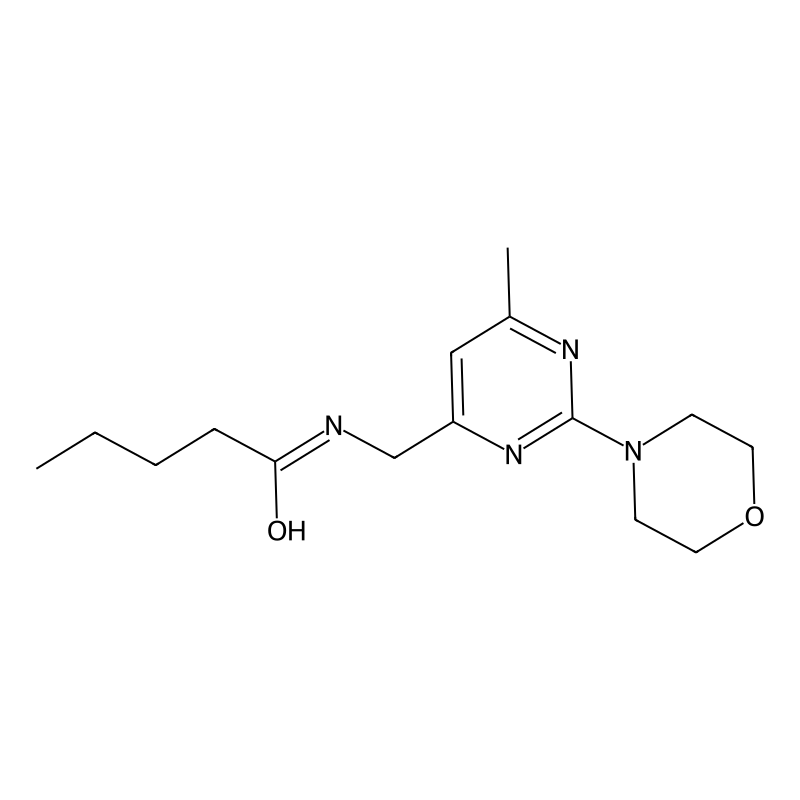

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Cancer Research

Results or Outcomes: The title of the study suggests that the resulting raf inhibitor was found to be potent, selective, and efficacious

Application as a Pharmaceutical Intermediate

Summary of the Application: The compound is a derivative of pyrimidine and can be used as a pharmaceutical intermediate . This suggests that it could be used in the synthesis of various pharmaceutical compounds.

Results or Outcomes: The outcomes of using this compound as a pharmaceutical intermediate would depend on the specific pharmaceutical compounds being synthesized. The compound could potentially contribute to the development of a wide range of pharmaceutical products .

Application in the Synthesis of Thioxopyrimidines

Summary of the Application: . This suggests that the compound, being a pyrimidine derivative, could potentially be used in similar processes to synthesize thioxopyrimidines.

Results or Outcomes: The outcomes of using this compound in the synthesis of thioxopyrimidines would depend on the specific thioxopyrimidines being synthesized. The compound could potentially contribute to the development of a wide range of thioxopyrimidine derivatives .

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is a synthetic compound featuring a morpholinopyrimidine core, which is linked to a pentanamide moiety. This compound's structure includes a morpholine ring and a pyrimidine nucleus, making it an interesting candidate for various biological applications. The presence of the methyl group on the pyrimidine enhances its lipophilicity, potentially improving its pharmacokinetic properties.

The chemical reactivity of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide can be explored through various reactions typical of amides and heterocycles. Key reactions may include:

- Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide has shown promising biological activities, particularly in anti-inflammatory and anticancer research. Studies indicate that derivatives of morpholinopyrimidine exhibit significant inhibition of nitric oxide production in macrophages, which is crucial in inflammatory processes . Furthermore, molecular docking studies suggest strong interactions with targets involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase-2 .

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide can be achieved through several methods:

- Condensation Reaction: A common approach involves the reaction of 6-methyl-2-chloromethylpyrimidine with pentanamide under basic conditions, facilitating the formation of the desired amide bond.

- Cyclization Techniques: Morpholine can be introduced via cyclization reactions involving appropriate precursors that contain both morpholine and pyrimidine functionalities.

- Functional Group Modifications: Post-synthetic modifications such as alkylation or acylation can be employed to introduce additional functional groups that may enhance biological activity.

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide has potential applications in:

- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases.

- Cancer Therapy: The compound's ability to inhibit specific pathways suggests utility in cancer therapeutics.

- Biochemical Research: As a tool compound, it may be used to study enzymatic pathways related to inflammation and cancer.

Interaction studies involving N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide focus on its binding affinity to various biological targets. Techniques such as:

- Molecular Docking: This computational method predicts how the compound interacts with specific proteins involved in inflammatory responses.

- In Vitro Assays: Biological assays assess the compound's effects on cell lines, measuring parameters like cell viability and cytokine production.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide. A comparison highlights its unique features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Methylpyrimidinamine | Pyrimidine core | Anticancer | Lacks morpholine |

| Morpholinopentanamide | Morpholine + pentanamide | Anti-inflammatory | No methyl substitution |

| 2-Morpholinoquinazolinone | Quinazoline core | Antitumor | Different heterocyclic structure |

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide is distinguished by its specific combination of a morpholinopyrimidine structure with a pentanamide side chain, potentially offering unique pharmacological profiles compared to these similar compounds.